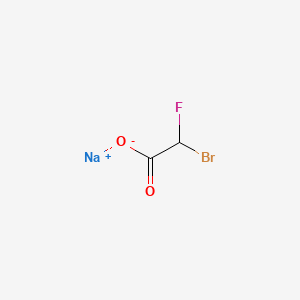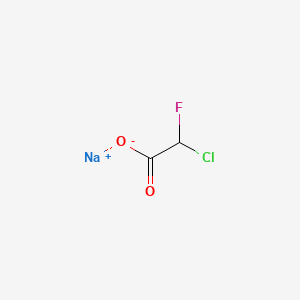![molecular formula C11H6ClF3N2O B1304104 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride CAS No. 220461-85-8](/img/structure/B1304104.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of a pyrazole derivative through the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione. Similarly, paper reports a novel one-pot synthesis of a pyrazolo[1,5-c]pyrimidin derivative. Paper details the synthesis of triazolylbenzene and pyrazole-carbonitrile derivatives via coupling reactions. Paper discusses the synthesis of various heterocyclic compounds, including thiazole and triazole derivatives, from 4-benzoyl-1-cyanoacetylthiosemicarbazide. Paper outlines a multi-step synthesis of benzofuran-pyrazole scaffolds with antimicrobial and antioxidant properties. Paper and describe the reactions of pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates to yield various carboxamides and carbohydrazides. Lastly, paper presents the functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and X-ray crystallography. Paper uses IR, NMR, and XRD to characterize the molecular structure of a pyrazole-carboxylic acid methanol solvate. Paper and also employ similar techniques to elucidate the structure of their respective pyrazole derivatives. Theoretical calculations, such as density functional theory (DFT), are used to optimize the molecular geometry and compare it with experimental data, as seen in papers , , and . These studies provide insights into the electronic structure and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is explored through various chemical reactions. Paper investigates the antimicrobial activities of synthesized triazolylbenzene and pyrazole-carbonitrile derivatives. Paper explores the heterocyclization reactions of thiosemicarbazide to produce thiazoles and triazoles. Paper examines the reactions of pyrazole-3-carboxylic acid chloride with different nucleophiles to yield a range of substituted pyrazoles. The functionalization reactions and potential mechanisms are discussed in paper , providing a deeper understanding of the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. Paper discusses the crystallographic data and molecular geometry, which can influence the compound's solubility and stability. Paper and provide vibrational frequencies and chemical shift values, which are important for understanding the compound's behavior in different environments. Theoretical calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) in papers , , and offer insights into the reactivity and interaction of the molecules with other chemical entities. Paper includes thermal analysis, which is crucial for understanding the stability and decomposition patterns of the compound.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
- Functionalized pyrazole scaffolds, including those similar to the queried compound, have been found to exhibit notable antimicrobial and antioxidant activities. Compounds with variations of the pyrazole ring structure have shown excellent antimicrobial activity, as well as dominant antioxidant efficacy compared to standard antioxidants like butylated hydroxy anisole (BHA) (Rangaswamy et al., 2017).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of new derivatives from pyrazole-based compounds. These include the creation of sulfamide derivatives and dibenzoyl pyrazoles, which have been evaluated for antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Structural Analysis and Synthesis Techniques
- Papers describe the synthesis of various pyrazole derivatives, including structural assignment using methods like NMR, MS, X-ray, and DFT calculations. These studies aid in understanding the molecular structure and potential applications of these compounds (Bonacorso et al., 2013).
Applications in Drug Synthesis
- The compound has been used in the synthesis of celecoxib derivatives, which have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies help in understanding the broader implications of such compounds in drug development (Küçükgüzel et al., 2013).
Antibacterial Potency
- Some synthesized molecules derived from pyrazole carboxylic acid have shown specific antibacterial activity against certain strains of bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Hacialioğlu et al., 2019).
Potential in Biological Media
- Trifluoromethylazoles, including those structurally related to the queried compound, have been identified for their potential use in measuring pH in biological media by 19F NMR spectroscopy. This demonstrates the compound's relevance in more advanced scientific applications (Jones et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSUAELOZKXNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381693 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
CAS RN |
220461-85-8 |
Source


|
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














